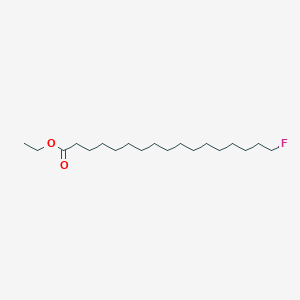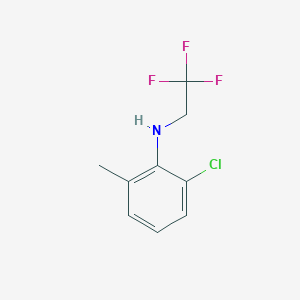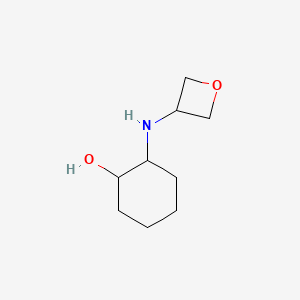
2-(Oxetan-3-ylamino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxetan-3-ylamino)cyclohexan-1-ol is a compound that features an oxetane ring, an amino group, and a cyclohexanol moiety The oxetane ring is a four-membered ring containing one oxygen atom, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-ylamino)cyclohexan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the amino and cyclohexanol groups. One common method involves the cyclization of a suitable precursor, such as an epoxide, in the presence of a base and a nucleophile. For example, the reaction of an epoxide with an amine under basic conditions can yield the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxetan-3-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxetane ring can be reduced to form a more stable ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the oxetane ring can yield tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Oxetan-3-ylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of oxetane-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Oxetan-3-ylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The amino group can also participate in hydrogen bonding and other interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative with a hydroxyl group.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol.
Cyclohexanol: A similar compound without the oxetane ring.
Uniqueness
2-(Oxetan-3-ylamino)cyclohexan-1-ol is unique due to the presence of both the oxetane ring and the cyclohexanol moiety. This combination imparts unique chemical properties, such as increased rigidity and metabolic stability, which can be advantageous in medicinal chemistry applications .
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-(oxetan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-4-2-1-3-8(9)10-7-5-12-6-7/h7-11H,1-6H2 |
InChI-Schlüssel |
MPXMHYCSQMLBDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)NC2COC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)

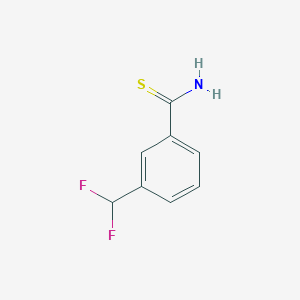

![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
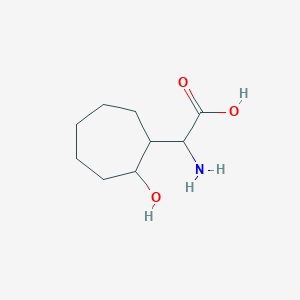
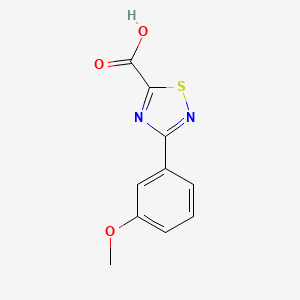
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
